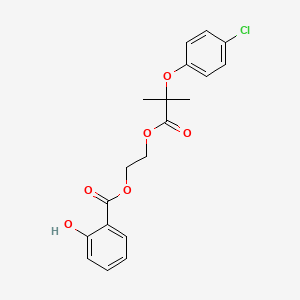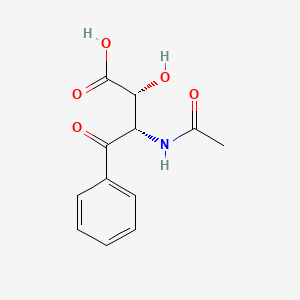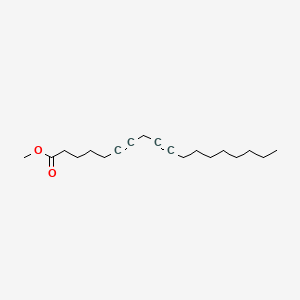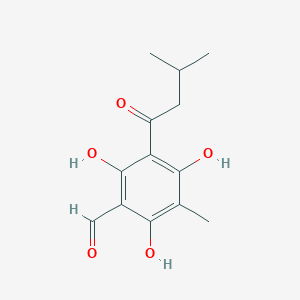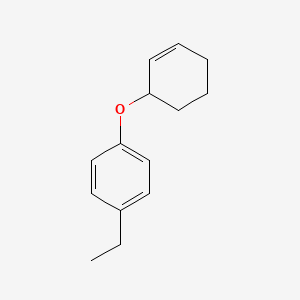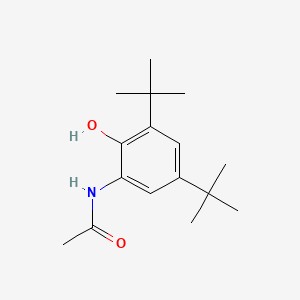
Thallium, dimethylethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium, dimethylethoxy- is a chemical compound that belongs to the class of organothallium compounds. Thallium itself is a heavy metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has been used historically in various applications, including medicine and industry. Thallium, dimethylethoxy- is a derivative of thallium that incorporates organic groups, making it a subject of interest in both organic and inorganic chemistry.
Méthodes De Préparation
The synthesis of thallium, dimethylethoxy- typically involves the reaction of thallium salts with organic reagents. One common method is the reaction of thallium(I) chloride with dimethylethoxy- compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial production of thallium, dimethylethoxy- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Thallium, dimethylethoxy- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized from the +1 to the +3 oxidation state using strong oxidizing agents like nitric acid or chlorine.
Reduction: The compound can be reduced back to the +1 oxidation state using reducing agents such as sodium borohydride.
Substitution: Thallium, dimethylethoxy- can undergo substitution reactions where the dimethylethoxy- group is replaced by other organic or inorganic groups. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thallium(III) compounds, while reduction yields thallium(I) compounds.
Applications De Recherche Scientifique
Thallium, dimethylethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds. It also serves as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in diagnostic imaging and as a therapeutic agent, although its high toxicity poses significant challenges.
Industry: Thallium, dimethylethoxy- is used in the production of specialized materials, such as high-temperature superconductors and semiconductors.
Mécanisme D'action
The mechanism of action of thallium, dimethylethoxy- involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular function, including enzyme activity and ion transport. The compound’s organic groups may also interact with specific proteins or nucleic acids, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Thallium, dimethylethoxy- can be compared to other organothallium compounds, such as trimethylthallium and triethylthallium. These compounds share similar chemical properties but differ in their organic groups, which can affect their reactivity and applications. For example, trimethylthallium is more volatile and flammable compared to thallium, dimethylethoxy-, making it suitable for different industrial applications.
Similar compounds include:
- Trimethylthallium
- Triethylthallium
- Thallium(I) ethoxide
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organothallium chemistry.
Propriétés
Numéro CAS |
50375-48-9 |
|---|---|
Formule moléculaire |
C4H11OTl |
Poids moléculaire |
279.51 g/mol |
Nom IUPAC |
ethoxy(dimethyl)thallane |
InChI |
InChI=1S/C2H5O.2CH3.Tl/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
Clé InChI |
NAYADVWNWBSFNS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Tl](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)

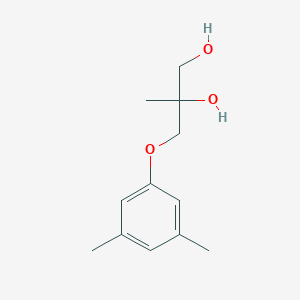
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
